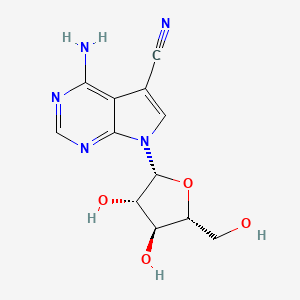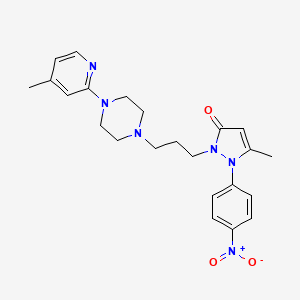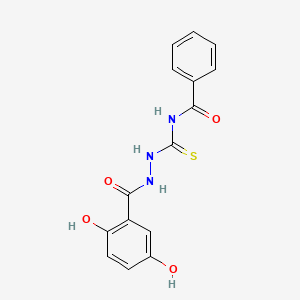
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide: is a synthetic organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of both benzoyl and dihydroxybenzoyl groups attached to a thiosemicarbazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide typically involves the condensation reaction between 2,5-dihydroxybenzoic acid and benzoyl chloride in the presence of thiosemicarbazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Formation of 2,5-dihydroxybenzoyl chloride by reacting 2,5-dihydroxybenzoic acid with thionyl chloride.
Step 2: Condensation of 2,5-dihydroxybenzoyl chloride with thiosemicarbazide to form the intermediate product.
Step 3: Reaction of the intermediate with benzoyl chloride to yield the final product, this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potent redox-active molecule. This property allows it to modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Gentisuric Acid:
2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide, it is known for its antioxidant properties.
Uniqueness: this compound is unique due to the presence of both benzoyl and dihydroxybenzoyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
220042-06-8 |
|---|---|
Fórmula molecular |
C15H13N3O4S |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
N-[[(2,5-dihydroxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13N3O4S/c19-10-6-7-12(20)11(8-10)14(22)17-18-15(23)16-13(21)9-4-2-1-3-5-9/h1-8,19-20H,(H,17,22)(H2,16,18,21,23) |
Clave InChI |
SZXFTNCIKTVNSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(C=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


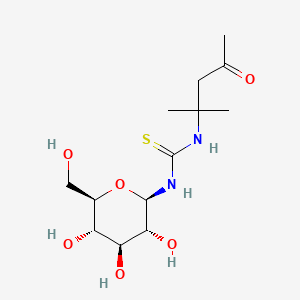
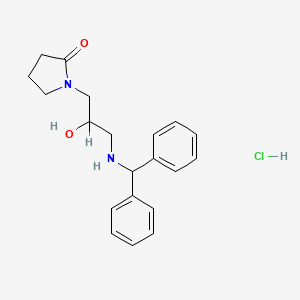



![N-(4-butoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12765853.png)
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)

